1,8-Diamino-2,4,5,7-tetrachloroanthraquinone
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Overview
Description
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone is a chemical compound with the molecular formula C14H6Cl4N2O2 and a molecular weight of 376.022 g/mol . It is an anthraquinone derivative characterized by the presence of amino and chloro substituents on the anthraquinone core. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and scientific research.
Preparation Methods
The synthesis of 1,8-Diamino-2,4,5,7-tetrachloroanthraquinone typically involves the chlorination of anthraquinone followed by amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the amination step is carried out using ammonia or amines under controlled temperatures . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of 1,8-Diamino-2,4,5,7-tetrachloroanthraquinone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymatic activities by binding to the active sites, thereby affecting cellular processes. The pathways involved may include oxidative stress responses and apoptosis induction in cancer cells .
Comparison with Similar Compounds
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone can be compared with other anthraquinone derivatives, such as:
1,4,5,8-Tetrachloroanthraquinone: Used in the synthesis of high-performance pigments.
1,8-Dihydroxy-2,4,5,7-tetrachloroanthraquinone: Known for its use in dye manufacturing.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
83578-92-1 |
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Molecular Formula |
C14H6Cl4N2O2 |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
1,8-diamino-2,4,5,7-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)8-4(16)2-6(18)12(20)10(8)14(9)22/h1-2H,19-20H2 |
InChI Key |
ADWASFABXNYXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Cl)Cl)Cl |
Origin of Product |
United States |
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